

A Guide to the Spectroscopic Characterization of 2-Iodo-N-phenylaniline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Iodo-N-phenylaniline

CAS No.: 61613-21-6

Cat. No.: B1626828

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Iodo-N-phenylaniline is a halogenated aromatic amine, a structural motif that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility in synthetic chemistry, particularly in cross-coupling reactions, necessitates unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize **2-Iodo-N-phenylaniline**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive framework for the robust and reliable analysis of this compound.

Molecular Structure and Properties

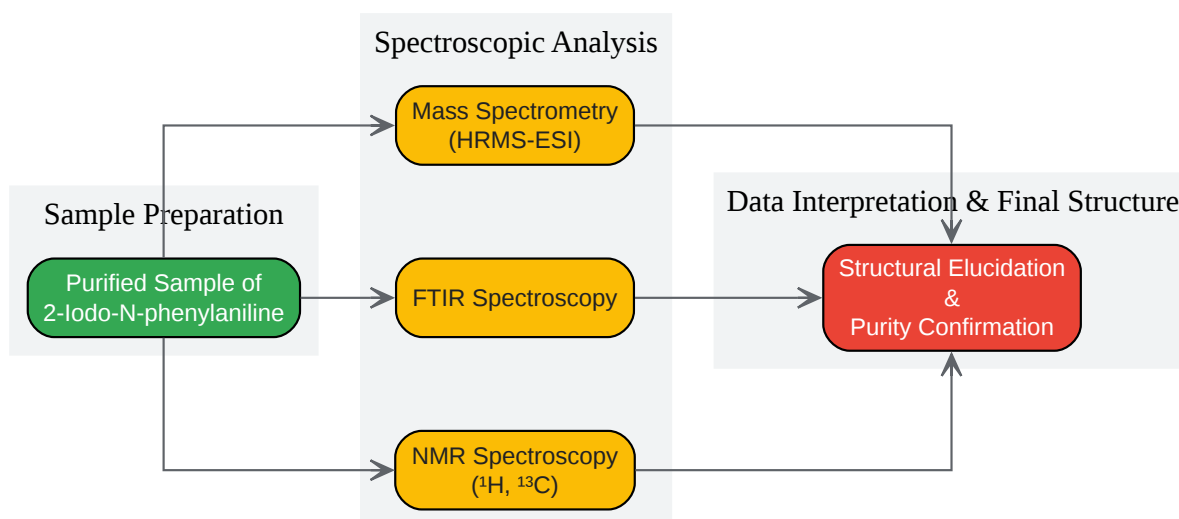
- IUPAC Name: **2-Iodo-N-phenylaniline**
- Molecular Formula: C₁₂H₁₀IN
- Molecular Weight: 295.12 g/mol
- SMILES: C1=CC=C(C=C1)NC2=CC=CC=C2I

Below is the annotated molecular structure of **2-Iodo-N-phenylaniline**, which will be referenced throughout the data interpretation sections.

Caption: Labeled structure of **2-Iodo-N-phenylaniline**.

Overall Analytical Workflow

The comprehensive characterization of **2-Iodo-N-phenylaniline** relies on a synergistic workflow where each spectroscopic technique provides complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the elemental composition and molecular weight.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-Iodo-N-phenylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound in solution. ^1H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ^{13}C NMR maps the carbon skeleton. For **2-Iodo-N-phenylaniline**, NMR is essential for confirming the substitution pattern on both aromatic rings and the integrity of the amine linker.

Experimental Protocol

This protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment.

- **Sample Preparation:** Accurately weigh 10-20 mg of the **2-Iodo-N-phenylaniline** sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3). The use of CDCl_3 is standard as it is an excellent solvent for this compound and its residual solvent peak is well-characterized.[\[1\]](#)
- **Instrumentation:** Utilize a 400 MHz (or higher field) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum.[\[1\]](#)
- **^1H NMR Acquisition:**
 - **Experiment:** Standard single-pulse experiment.
 - **Spectral Width:** ~16 ppm, centered around 6 ppm.
 - **Scans:** 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.[\[1\]](#)
 - **Reference:** The residual CHCl_3 peak at 7.26 ppm is used for spectral calibration.[\[2\]](#)
- **^{13}C NMR Acquisition:**

- Experiment: Proton-decoupled pulse program (e.g., zgpg30). This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon atom.
- Spectral Width: ~240 ppm.
- Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- Reference: The CDCl_3 triplet centered at 77.16 ppm is used for spectral calibration.[1][2]

Data Interpretation and Analysis

The presence of an electron-withdrawing iodine atom and an electron-donating amine group creates a distinct chemical shift pattern. The data presented below is based on literature values.[2]

^1H NMR (400 MHz, CDCl_3):

The spectrum is characterized by a broad singlet for the N-H proton and a series of multiplets in the aromatic region.

- δ 7.78 (d, $J = 7.6$ Hz, 1H): This downfield doublet corresponds to the proton at the C6 position. Its significant downfield shift is due to the deshielding effect of the adjacent electronegative iodine atom.
- δ 7.32-7.30 (m, 2H): This multiplet arises from the protons on the N-phenyl ring, likely the ortho-protons (C2'/C6').
- δ 7.21-7.20 (m, 2H): This multiplet corresponds to the meta-protons (C3'/C5') of the N-phenyl ring.
- δ 7.15-7.13 (m, 2H): This multiplet likely includes the para-proton (C4') of the N-phenyl ring and the proton at the C4 position of the iodo-substituted ring.
- δ 7.04 (td, 1H): A triplet of doublets, characteristic of the proton at the C5 position.
- δ 6.65-6.61 (m, 1H): This upfield multiplet corresponds to the proton at the C3 position, which is ortho to the electron-donating amine group.

- δ 5.92 (s, 1H): A broad singlet characteristic of the secondary amine (N-H) proton.

^{13}C NMR (100 MHz, CDCl_3):

The proton-decoupled ^{13}C spectrum shows ten distinct signals, consistent with the twelve carbon atoms of the molecule having some symmetry or overlapping signals.

- δ 144.1, 142.1, 139.7: These downfield signals correspond to the quaternary carbons attached to nitrogen (C1, C1') and the carbon bearing the iodine atom (C2), which are significantly influenced by their heteroatom substituents.
- δ 129.6, 129.2: These signals are in the typical range for aromatic C-H carbons and are assigned to the carbons of the N-phenyl ring and the iodo-substituted ring.
- δ 122.7, 122.1, 120.1, 116.0: These signals also correspond to the remaining C-H carbons in the aromatic systems.
- δ 88.9: This highly upfield-shifted signal is characteristic of the carbon atom directly bonded to the heavy iodine atom (C2), a phenomenon known as the "heavy atom effect".^[2]

Data Summary Table: NMR

Technique	Parameter	Observed Data (in CDCl_3) ^[2]
^1H NMR	Chemical Shifts (δ , ppm)	7.78, 7.32-7.30, 7.21-7.20, 7.15-7.13, 7.04, 6.65-6.61, 5.92
^{13}C NMR	Chemical Shifts (δ , ppm)	144.1, 142.1, 139.7, 129.6, 129.2, 122.7, 122.1, 120.1, 116.0, 88.9

Infrared (IR) Spectroscopy Theoretical Basis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For **2-Iodo-N-phenylaniline**, IR spectroscopy is used to confirm the

presence of the N-H bond of the secondary amine, the aromatic C-H bonds, and the C=C bonds within the aromatic rings.

Experimental Protocol

The following protocol ensures a high-quality spectrum for functional group analysis.

- Sample Preparation:
 - KBr Pellet Method (for solids): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (~100 mg). Press the mixture into a thin, transparent disk using a hydraulic press. This method minimizes interference from solvents.[1]
 - Thin Film Method (if sample is an oil or low-melting solid): Place a small drop of the liquid or molten sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.
 - Record the sample spectrum over a range of 4000–400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.[1]

Data Interpretation and Analysis

The IR spectrum of **2-Iodo-N-phenylaniline** is expected to show the following characteristic absorption bands.

- ~3400 cm^{-1} (N-H Stretch): A single, relatively sharp peak in this region is the hallmark of a secondary amine N-H stretching vibration.[1] Its position and sharpness can be influenced by hydrogen bonding.
- ~3050 cm^{-1} (Aromatic C-H Stretch): Absorptions appearing just above 3000 cm^{-1} are characteristic of C-H stretching vibrations where the carbon is sp^2 hybridized, confirming the

aromatic nature of the rings.[1]

- $\sim 1600\text{ cm}^{-1}$ and $\sim 1500\text{ cm}^{-1}$ (C=C Ring Stretch): Two or more sharp bands in this region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. These are highly characteristic of aromatic compounds.
- $\sim 1300\text{ cm}^{-1}$ (C-N Stretch): The stretching vibration for the aromatic amine C-N bond typically appears in this region.
- $\sim 750\text{ cm}^{-1}$ (C-H Out-of-Plane Bending): A strong absorption in this region often indicates the substitution pattern on an aromatic ring. For a 1,2-disubstituted (ortho) ring, a strong band is expected around 750 cm^{-1} .
- Below 700 cm^{-1} (C-I Stretch): The carbon-iodine bond stretch is expected to appear at low frequencies, typically in the range of $600\text{-}500\text{ cm}^{-1}$, though it can sometimes be difficult to observe.[1]

Data Summary Table: IR

Vibrational Mode	Expected Absorption Range (cm^{-1})	Structural Significance
N-H Stretch	~ 3400	Confirms secondary amine
Aromatic C-H Stretch	~ 3050	Confirms aromatic rings
C=C Ring Stretch	$\sim 1600, \sim 1500$	Confirms aromatic rings
C-N Stretch	~ 1300	Aromatic amine linkage
C-I Stretch	< 700	Presence of iodo-substituent

Mass Spectrometry (MS)

Theoretical Basis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecular

ion $[M+H]^+$ with minimal fragmentation, making it ideal for confirming the molecular weight of **2-Iodo-N-phenylaniline**.^[3]

Experimental Protocol

This protocol is designed for accurate mass determination using ESI-MS.

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity to avoid extraneous peaks.^[3]
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Time-of-Flight (TOF) or Orbitrap analyzer, capable of high resolution.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).^[3]
- **MS Parameters:**
 - **Ionization Mode:** Operate the mass spectrometer in positive ion mode to detect the protonated molecule, $[M+H]^+$.
 - **Mass Range:** Scan a mass range that includes the expected m/z of the target ion (e.g., 100-500 m/z).
 - **Calibration:** Ensure the instrument is properly calibrated with a known standard to achieve high mass accuracy.

Data Interpretation and Analysis

The primary goal is to identify the molecular ion peak and confirm its mass and elemental composition.

- **Molecular Ion Peak $[M+H]^+$:** For **2-Iodo-N-phenylaniline** ($\text{C}_{12}\text{H}_{10}\text{IN}$), the expected monoisotopic mass is 294.9858 Da. The ESI mass spectrum should show a prominent peak for the protonated molecule $[M+H]^+$ at an m/z of approximately 295.9931.

- High-Resolution Data: HRMS provides an exact mass measurement. A literature report found the $[M+H]^+$ ion at m/z 295.9927, which is in excellent agreement with the calculated value of 295.9936 for $[C_{12}H_{11}IN]^+$.^[2] This level of accuracy confirms the elemental formula and rules out other potential structures with the same nominal mass.
- Isotopic Pattern: Iodine is monoisotopic (^{127}I), so the characteristic isotopic pattern will be dominated by the contribution from ^{13}C . The M+1 peak (due to the presence of one ^{13}C atom) should have an intensity of approximately 13.2% relative to the monoisotopic M peak (12 carbons x 1.1% natural abundance).

Data Summary Table: MS

Technique	Parameter	Value
HRMS (ESI)	Molecular Formula	$C_{12}H_{10}IN$
	Calculated m/z for $[C_{12}H_{11}IN]^+$	295.9936 ^[2]
	Found m/z for $[C_{12}H_{11}IN]^+$	295.9927 ^[2]

Conclusion

The structural elucidation of **2-iodo-N-phenylaniline** is definitively achieved through the combined application of NMR, IR, and mass spectrometry. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework and confirms the ortho-iodo substitution pattern. IR spectroscopy validates the presence of the key secondary amine and aromatic functional groups. Finally, high-resolution mass spectrometry confirms the correct elemental composition and molecular weight with high precision. The protocols and interpretive frameworks presented in this guide offer a robust system for the comprehensive characterization and quality control of this important chemical intermediate.

References

- Li, Y., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. This publication provides the NMR and HRMS data used in this guide. The full text is available through scholarly search engines.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11995, 2-Iodoaniline. PubChem. [[Link](#)]
- Brito, I., et al. (2008). 2-Iodo-N-(2-nitrophenylsulfanyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1387. [[Link](#)]
- SpectraBase. 2-Iodoaniline. Wiley-VCH. [[Link](#)]
- Brown, D. Infrared Spectroscopy Index. Doc Brown's Chemistry. [[Link](#)]
- Illinois State University, Department of Chemistry (2015). Infrared Spectroscopy. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 2-Iodo-N-phenylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1626828/docs#a-guide-to-the-spectroscopic-characterization-of-2-iodo-n-phenylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)